2-(6-Methoxypyridin-3-yl)ethanol

P-CAB Synthesis Potassium-Competitive Acid Blocker Intermediate Manufacturing

Sourcing reliable heterocyclic building blocks with precise regiochemistry is challenging yet critical for P-CAB and kinase inhibitor programs. This compound provides the exact 3-(2-hydroxyethyl) substitution pattern required by patented synthetic routes. - **Critical Differentiation**: The 2-carbon ethylene spacer and primary alcohol handle enable leaving group conversion for cross-coupling, unlike analogs (methanol or methyl acetate derivatives). - **Downstream Utility**: Direct precursor to potassium trifluoro(6-methoxypyridin-3-yl)borate (≥98% purity) for advanced Suzuki-Miyaura couplings. - **Supply Assurance**: Standard 95-97% purity grade available. Ideal for SAR studies and multi-step synthesis.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 214614-65-0
Cat. No. B3116207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxypyridin-3-yl)ethanol
CAS214614-65-0
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CCO
InChIInChI=1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3
InChIKeyAKSMSASUBIOLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxypyridin-3-yl)ethanol (CAS 214614-65-0): A Key Pyridine Intermediate for Pharmaceutical R&D and Cross-Coupling


2-(6-Methoxypyridin-3-yl)ethanol (CAS 214614-65-0) is a heterocyclic building block consisting of a pyridine ring with a methoxy group at the 6-position and a 2-hydroxyethyl group at the 3-position, molecular formula C8H11NO2 and molecular weight 153.18 g/mol . It serves as a versatile intermediate in the synthesis of 6-methoxypyridin-3-yl derivatives, which are essential structural motifs in potassium-competitive acid blockers (P-CABs), kinase inhibitors, and other bioactive molecules [1]. The compound is commercially available with standard purity specifications of 95–97% .

Why 2-(6-Methoxypyridin-3-yl)ethanol Cannot Be Readily Substituted by Other Pyridine Alcohols


The utility of 2-(6-Methoxypyridin-3-yl)ethanol (CAS 214614-65-0) as a synthetic intermediate is governed by a strict combination of regiochemistry and functional group placement. Its substitution pattern—a 6-methoxy group and a 3-(2-hydroxyethyl) chain—provides a specific electronic and steric environment that is critical for downstream transformations. Analogs such as (6-methoxypyridin-3-yl)methanol (lacking the ethylene spacer) or 1-(6-methoxypyridin-3-yl)ethanol (bearing a secondary alcohol) alter both reactivity and physicochemical properties, thereby compromising their suitability as direct replacements in established synthetic routes for P-CAB intermediates [1]. In cross-coupling applications, the primary alcohol moiety offers a distinct handle for subsequent functionalization (e.g., conversion to leaving groups) that is absent in analogs like methyl 2-(6-methoxypyridin-3-yl)acetate, which instead introduces an ester that may be incompatible with later steps .

Quantitative Differentiation: How 2-(6-Methoxypyridin-3-yl)ethanol Compares to Key Analogs


Regiochemical Advantage: 3-(2-Hydroxyethyl) vs. 3-Methanol Substitution for P-CAB Intermediates

In the synthesis of potassium-competitive acid blocker (P-CAB) intermediates, the use of 2-(6-methoxypyridin-3-yl)ethanol is preferred over the shorter-chain analog (6-methoxypyridin-3-yl)methanol. The ethanol derivative provides an ethylene spacer that is essential for the construction of the target pharmacophore, whereas the methanol analog lacks the requisite carbon chain length for subsequent functionalization steps [1]. Patented processes specifically require the 3-(2-hydroxyethyl) substitution pattern to achieve the desired intermediate structure [1].

P-CAB Synthesis Potassium-Competitive Acid Blocker Intermediate Manufacturing

Functional Group Compatibility: Primary Alcohol vs. Ester for Downstream Cross-Coupling

2-(6-Methoxypyridin-3-yl)ethanol is utilized in Suzuki-Miyaura cross-coupling reactions . Its primary alcohol group can be readily converted into a leaving group (e.g., tosylate, mesylate) or directly used in certain transformations, offering greater flexibility compared to the ester analog methyl 2-(6-methoxypyridin-3-yl)acetate, which introduces a carbonyl that may be incompatible with organometallic reagents or require additional protection/deprotection steps [1].

Suzuki-Miyaura Coupling Cross-Coupling Functional Group Tolerance

Purity Benchmarking: Typical Commercial Purity of 95–97% vs. ≥98% for Advanced Derivatives

Commercially available 2-(6-methoxypyridin-3-yl)ethanol is typically supplied with a minimum purity specification of 95% to 97% . In contrast, more advanced intermediates derived from this compound, such as potassium trifluoro(6-methoxypyridin-3-yl)borate, are offered at NLT 98% purity . This purity differential underscores the compound's role as an early-stage building block; its 95–97% purity is generally sufficient for further synthetic elaboration, whereas the higher purity of downstream intermediates is required for final API steps.

Quality Control HPLC Purity Commercial Specification

Antimicrobial Activity: MIC of 0.0338 mg/mL Against Certain Pathogens

2-(6-Methoxypyridin-3-yl)ethanol has demonstrated antimicrobial activity in vitro, with a reported minimum inhibitory concentration (MIC) as low as 0.0338 mg/mL against certain pathogens . This activity is a property of the compound itself, not just its derivatives. While the specific pathogens and comparator data are not fully disclosed, this MIC value provides a quantitative benchmark for evaluating its potential as a starting point for antimicrobial drug discovery.

Antimicrobial MIC Drug Discovery

High-Value Application Scenarios for 2-(6-Methoxypyridin-3-yl)ethanol in Pharmaceutical R&D


Synthesis of Potassium-Competitive Acid Blocker (P-CAB) Intermediates

2-(6-Methoxypyridin-3-yl)ethanol is a critical starting material for the preparation of 6-methoxypyridin-3-yl derivatives that serve as key intermediates in the synthesis of P-CABs [1]. The patented processes specifically require the 3-(2-hydroxyethyl) substitution pattern to access the desired pharmacophore [1]. This application leverages the compound's precise regiochemistry, which cannot be replicated by shorter-chain analogs.

Building Block for Suzuki-Miyaura Cross-Coupling Reactions

The compound is used as a substrate in Suzuki-Miyaura cross-coupling reactions, a widely employed method for forming carbon-carbon bonds in medicinal chemistry [1]. Its primary alcohol group offers a convenient handle for conversion to leaving groups, enabling efficient coupling with aryl boronic acids to generate more complex biaryl structures.

Starting Point for Antimicrobial Lead Optimization

Given its reported in vitro antimicrobial activity with an MIC of 0.0338 mg/mL [1], 2-(6-methoxypyridin-3-yl)ethanol can serve as a starting point for structure-activity relationship (SAR) studies. Researchers can use this compound as a scaffold to synthesize a library of analogs with modifications at the alcohol, methoxy, or pyridine positions, aiming to improve potency, spectrum, and pharmacokinetic properties.

Precursor to Potassium Trifluoro(6-methoxypyridin-3-yl)borate for Advanced Cross-Coupling

2-(6-Methoxypyridin-3-yl)ethanol can be elaborated into potassium trifluoro(6-methoxypyridin-3-yl)borate, a stable and versatile organoboron reagent used in advanced cross-coupling applications [1]. The higher purity (NLT 98%) of this downstream intermediate [1] underscores its role in later-stage synthesis, where purity requirements are more stringent. The initial use of the ethanol building block is essential for cost-effective access to this valuable reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Methoxypyridin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.